molecular formula C16H10Cl2O3 B3041245 3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-hydroxy-4-methylcoumarin CAS No. 263365-44-2

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-hydroxy-4-methylcoumarin

Cat. No.: B3041245
CAS No.: 263365-44-2
M. Wt: 321.2 g/mol
InChI Key: CYVRVLQZKWRLMB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin typically involves the condensation of 2,4-dichlorophenyl acetic acid with 4-methylumbelliferone. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dichlorophenyl)-7-oxo-4-methylcoumarin.

    Reduction: Formation of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with similar structural features but lacking the dichlorophenyl group.

    7-Hydroxycoumarin: Another coumarin derivative with a hydroxy group but without the dichlorophenyl and methyl groups.

    2,4-Dichlorophenylacetic Acid: A precursor in the synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin.

Uniqueness

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin is unique due to the presence of both the dichlorophenyl and hydroxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-8-11-5-3-10(19)7-14(11)21-16(20)15(8)12-4-2-9(17)6-13(12)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVRVLQZKWRLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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